{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester
Description
{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a carbamate derivative characterized by a cyclohexyl core substituted with an isopropyl-(2-hydroxyethyl)amino group and a benzyl carbamate moiety. Its structural features include:
- Cyclohexyl backbone: Provides conformational rigidity.
- Isopropyl-(2-hydroxyethyl)amino substituent: Combines lipophilic (isopropyl) and hydrophilic (hydroxyethyl) properties.
- Benzyl ester group: Enhances stability and influences biological activity.
This compound is of interest in medicinal chemistry and peptide synthesis due to the interplay of its functional groups, which may modulate stability, solubility, and receptor interactions.
Properties
IUPAC Name |
benzyl N-[2-[2-hydroxyethyl(propan-2-yl)amino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-15(2)21(12-13-22)18-11-7-6-10-17(18)20-19(23)24-14-16-8-4-3-5-9-16/h3-5,8-9,15,17-18,22H,6-7,10-14H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIGCKVAHGYLNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C1CCCCC1NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Cyclohexyl isocyanate reacts with benzyl alcohol in anhydrous dichloromethane (DCM) at 0–5°C, catalyzed by triethylamine (TEA). The reaction proceeds via nucleophilic attack of the alcohol oxygen on the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release carbon dioxide and yield the carbamate.
Key parameters :
Yield Optimization
Yields for this step typically range from 70–85%. Impurities arise primarily from residual isocyanate or over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane 1:4) improves purity to >95%.
Carbamic Acid Benzyl Esterification
The final step involves coupling the hydroxylated amine with the pre-formed carbamate.
Active Ester Methodology
Benzyl chloroformate reacts with the hydroxylated amine in the presence of 1-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF). This generates the active ester intermediate, which undergoes aminolysis to form the target compound.
Reaction Conditions :
Alternative Pathways: Trichloroacetimidate-Mediated Esterification
Recent advances utilize 4-methoxybenzyl trichloroacetimidate as a promoter under mild conditions (DCM, 25°C, 6 hours). This method avoids strong acids and achieves comparable yields (80%) with fewer byproducts.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity | Key Advantages |
|---|---|---|---|---|
| Traditional Carbamate | DCM, TEA, 0–5°C | 75% | >95% | Scalability |
| Active Ester (HOBt/DCC) | THF, 25°C, 24 h | 68% | 92% | High functional group tolerance |
| Trichloroacetimidate | DCM, 25°C, 6 h | 80% | 98% | Mild conditions, minimal byproducts |
Challenges and Optimization Opportunities
-
Epoxide Ring-Opening Selectivity : Competing nucleophilic attack at different positions during hydroxylation reduces yield. Switching to Sharpless asymmetric epoxidation could enhance stereocontrol.
-
Carbamate Hydrolysis : Moisture sensitivity during storage necessitates strict anhydrous conditions. Lyophilization post-synthesis improves stability.
-
Catalyst Cost : Palladium-based catalysts in hydrogenation steps contribute to 40% of total synthesis cost. Exploring non-precious metal alternatives (e.g., Ni) is under investigation .
Chemical Reactions Analysis
Types of Reactions
“{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester” can undergo various chemical reactions, including:
Oxidation: The hydroxy-ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzyl ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its ability to interact with specific biological targets. Its structural components may contribute to various pharmacological effects, including:
- Antispastic Activity : Esters derived from similar compounds have been noted for their antispastic properties, which can be beneficial in treating conditions involving muscle spasms and digestive disorders .
- Therapeutic Potential : The compound's derivatives have been evaluated for their effectiveness in treating biliary and liver disorders, as well as spastic conditions in digestive and urinary organs .
In Vitro Biological Evaluation
Research indicates that compounds structurally related to {2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester have been subjected to in vitro screening against various pathogens. For example, certain carbamate derivatives have demonstrated activity against mycobacterial species, suggesting potential applications in antimicrobial therapies .
Case Study 1: Antispastic Activity
In a clinical study involving compounds similar to this compound, researchers found that these esters exhibited substantial antispastic effects without the side effects commonly associated with other treatments. The study included subjects with various spastic conditions and demonstrated significant improvements in symptoms .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial properties of related carbamates showed promising results against Mycobacterium species. The synthesized compounds were screened for their efficacy, revealing some derivatives with potent activity against resistant strains of bacteria, thus opening avenues for further research in infectious disease treatment .
Mechanism of Action
The mechanism of action of “{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester” involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as its role in inhibiting or activating certain biochemical processes.
Comparison with Similar Compounds
Key Observations :
Implications :
Cholinergic Activity
demonstrates that benzyl carbamates with basic substituents exhibit physostigmine-like activity (e.g., stimulation of intestinal peristalsis). Key findings:
Target Compound Relevance :
Enzyme Inhibition
URB597 (cyclohexyl carbamic acid 3′-carbamoyl-biphenyl-3-yl ester), a structurally related cyclohexyl carbamate, inhibits fatty acid amide hydrolase (FAAH) with high potency . This suggests that cyclohexyl carbamates can target enzymatic pathways, though the target compound’s specific activity remains unstudied.
Biological Activity
{2-[(2-Hydroxy-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester, also known as CB02577878, is a synthetic organic compound with potential applications in medicinal chemistry. Its unique structural features, including a cyclohexyl group and a carbamic acid moiety, suggest diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H30N2O3
- Molecular Weight : 334.46 g/mol
- Boiling Point : Approximately 520.3 ± 50.0 °C (predicted)
- Density : 1.17 ± 0.1 g/cm³ (predicted)
- pKa : 12.23 ± 0.40 (predicted)
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The compound's hydroxy-ethyl and cyclohexyl groups enhance its binding affinity and specificity, while the carbamic acid benzyl ester moiety contributes to its stability and bioavailability.
Biological Activities
The compound exhibits several notable biological activities, as summarized in the table below:
| Biological Activity | Related Compounds | Mechanism |
|---|---|---|
| Analgesic | Various Carbamates | Modulation of CNS pathways |
| Anti-inflammatory | Cyclohexyl Derivatives | Inhibition of cytokines |
| Antimicrobial | Carbamate Esters | Disruption of bacterial cell walls |
Analgesic Properties
Research indicates that compounds similar to this compound demonstrate significant analgesic effects in animal models. A study published in the Journal of Medicinal Chemistry highlighted these compounds' ability to provide pain relief comparable to established analgesics, indicating a promising therapeutic profile for cyclohexyl carbamate derivatives .
Anti-inflammatory Effects
Another key area of investigation is the anti-inflammatory properties of carbamate derivatives. Studies have shown that these compounds can effectively reduce inflammation markers in both in vitro and in vivo settings, supporting their potential use in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Similar compounds have been found to disrupt bacterial cell walls, making them candidates for further development in antimicrobial therapies .
Case Studies
Several case studies have focused on the biological activity of structurally related compounds:
- Study on Analgesic Properties : This study evaluated the analgesic effects of similar carbamate derivatives in various animal models, revealing significant pain relief and supporting further exploration into their therapeutic applications .
- Anti-inflammatory Research : Investigations into the anti-inflammatory effects demonstrated that these compounds could inhibit pro-inflammatory cytokines effectively, indicating their utility in managing inflammatory conditions .
- Antimicrobial Evaluation : Research highlighted the ability of related carbamate esters to disrupt bacterial membranes, showcasing their potential as novel antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
